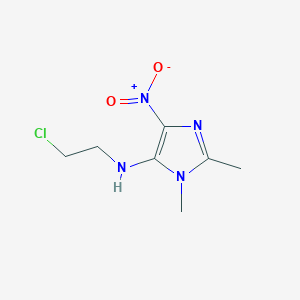
N-(2-chloroethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a nitro group, a chloroethyl group, and two methyl groups attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine typically involves the following steps:
Alkylation: The chloroethyl group is introduced via an alkylation reaction, often using 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.
Methylation: The methyl groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloroethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, sodium hydroxide.
Reduction: Lithium aluminum hydride, hydrogen gas.
Major Products Formed
Reduction: Formation of N-(2-aminoethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine.
Substitution: Formation of N-(2-substituted-ethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine derivatives.
Aplicaciones Científicas De Investigación
N-(2-chloroethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to form DNA adducts and induce cytotoxicity in cancer cells.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in research to understand the mechanisms of DNA damage and repair.
Mecanismo De Acción
The mechanism of action of N-(2-chloroethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine involves the formation of DNA adducts through alkylation. The chloroethyl group reacts with nucleophilic sites on DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy, particularly for brain tumors.
N-(2-chloroethyl)-N-methylamine: Studied for its potential as a DNA-alkylating agent.
Uniqueness
N-(2-chloroethyl)-1,2-dimethyl-4-nitro-1H-imidazol-5-amine is unique due to the presence of both nitro and chloroethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable DNA adducts and induce cytotoxicity makes it a promising candidate for further research in medicinal chemistry.
Propiedades
IUPAC Name |
N-(2-chloroethyl)-2,3-dimethyl-5-nitroimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O2/c1-5-10-7(12(13)14)6(11(5)2)9-4-3-8/h9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFRSNJTTPEMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)NCCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B7810766.png)
![7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B7810770.png)





![Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7810832.png)



![2,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810849.png)
![2,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810856.png)
![4-(difluoromethyl)-2-methyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810862.png)
